(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 189100-50-3
VCID: VC20912758
InChI: InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1
SMILES: C1C(NCC2=C1N=CN2)C(=O)O
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

CAS No.: 189100-50-3

Cat. No.: VC20912758

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid - 189100-50-3

Specification

CAS No. 189100-50-3
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1
Standard InChI Key YCFJXOFFQLPCHD-RXMQYKEDSA-N
Isomeric SMILES C1[C@@H]([NH2+]CC2=C1N=CN2)C(=O)[O-]
SMILES C1C(NCC2=C1N=CN2)C(=O)O
Canonical SMILES C1C([NH2+]CC2=C1N=CN2)C(=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is structurally characterized by its molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. The compound features an imidazole ring fused with a partially hydrogenated pyridine ring, with a carboxylic acid group positioned at the 6-carbon with R-stereochemistry. This configuration is crucial for its specific interactions in biological systems and chemical reactions.
The compound can be classified as an alpha-amino acid derivative, sharing structural similarities with histidine but containing an additional ring structure that confers distinct chemical properties. The imidazole moiety contributes to its weak basic character, while the carboxylic acid group provides acidic properties, giving the molecule amphoteric characteristics typical of amino acids .

Physical and Chemical Properties

Table 1 summarizes the key chemical identifiers and properties of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid:
Table 1: Chemical and Physical Properties

PropertyValue
CAS Number189100-50-3
Molecular FormulaC₇H₉N₃O₂
Molecular Weight167.17 g/mol
IUPAC Name(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Standard InChIInChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m1/s1
Standard InChIKeyYCFJXOFFQLPCHD-RXMQYKEDSA-N
Isomeric SMILESC1C@@HC(=O)[O-]
The presence of both basic (imidazole) and acidic (carboxylic acid) functional groups contributes to the compound's ability to form various salts and participate in acid-base reactions. While detailed experimental values for solubility, partition coefficient, and pKa are not explicitly provided in the available research, the structural features suggest that it would exhibit moderate water solubility, particularly in its zwitterionic form at physiological pH.

Synthesis and Preparation Methods

Purification and Characterization

Following synthesis, purification of the compound likely involves techniques such as recrystallization, column chromatography, or chiral separation methods to isolate the pure (6R) enantiomer. Characterization would typically employ spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
The optical purity of the compound can be determined using chiral HPLC or polarimetry to ensure the correct stereochemistry has been achieved. These analytical techniques are essential for confirming the enantiomeric purity of the final product, as the specific stereochemistry at the 6-position is crucial for its intended applications.

Biological and Pharmaceutical Applications

Pharmaceutical Development

(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The imidazopyridine core present in this compound is recognized as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets including enzymes, receptors, and ion channels.
The compound's specific stereochemistry at the 6-position may confer selective interactions with biological targets, potentially leading to the development of stereoselective drugs with improved efficacy and reduced side effects. This stereoselectivity is particularly valuable in neurological drug development, where receptor specificity often correlates with therapeutic efficacy.

Biochemical Research Applications

In biochemical research, the compound is utilized in studies investigating enzyme inhibition and receptor binding mechanisms . Its structural features make it suitable for probing metabolic pathways and identifying potential therapeutic targets. The compound may serve as a molecular probe for studying protein-ligand interactions, providing insights into fundamental biochemical processes.
Research involving this compound contributes to understanding structure-activity relationships in drug design, particularly for compounds targeting the central nervous system. Its utility in biochemical research extends beyond direct therapeutic applications to include basic science investigations of cellular signaling and metabolic regulation.

Diverse Applications

Table 2 summarizes the diverse applications of (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid across multiple fields:
Table 2: Applications in Various Fields

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate in synthesizing pharmaceuticals, particularly for neurological disorders
Biochemical ResearchUsed in studies investigating enzyme inhibition and receptor binding mechanisms
Agrochemical ApplicationsExplored for creating new agrochemicals for crop protection against pests and diseases
Material ScienceIncorporated into polymer formulations to improve material properties such as flexibility and thermal stability
Diagnostic ToolsInvestigated for developing diagnostic agents for medical imaging techniques
The compound's versatility across these diverse fields highlights its importance as a multifunctional chemical entity with significant research and development potential .
Hazard ClassificationHazard StatementDescription
Acute toxicity, oral (Category 4)H302Harmful if swallowed
Skin corrosion/irritation (Category 2)H315Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory tract irritation
These hazard classifications indicate that the compound requires standard laboratory safety precautions during handling and use. It should be noted that the compound is designated for research use only and not for human or veterinary applications .

Research Findings and Future Directions

Emerging Applications

Ongoing research continues to explore novel applications for (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid beyond its established roles. Emerging areas of interest include:

  • Development of enantioselective catalysts for organic synthesis

  • Creation of chiral recognition elements for sensing technologies

  • Exploration of potential neuroprotective properties

  • Investigation of applications in sustainable chemistry
    These emerging applications highlight the compound's versatility and potential for future development across multiple scientific disciplines .

Challenges and Opportunities

Current challenges in research involving this compound include optimizing stereoselective synthesis methods, improving scalability for industrial applications, and expanding understanding of its specific mechanisms of action in biological systems. Opportunities exist for developing novel derivatives with enhanced properties and exploring combinatorial approaches to identify new applications. Future research directions might focus on computational studies to predict structure-activity relationships, high-throughput screening to identify novel biological targets, and green chemistry approaches to improve synthetic efficiency and reduce environmental impact.

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